molecular formula C18H18N2O4S2 B11506116 methyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

methyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

Cat. No.: B11506116
M. Wt: 390.5 g/mol
InChI Key: IRMAWXYCCJBUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a nitro group, a pyrrole ring, and a sulfanyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a benzene derivative under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a condensation reaction involving a suitable pyrrole precursor.

    Addition of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, where electrophilic substitution can introduce various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group and pyrrole ring are likely to play key roles in its interaction with biological targets, potentially through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate: Lacks the pyrrole ring.

    Methyl 4-[(2-methylpropyl)sulfanyl]-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate: Lacks the nitro group.

    Methyl 4-[(2-methylpropyl)sulfanyl]-6-nitro-3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate: Contains a different substituent at the sulfanyl group.

Uniqueness

The presence of both the nitro group and the pyrrole ring in this compound makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 4-(2-methylpropylsulfanyl)-6-nitro-3-pyrrol-1-yl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C18H18N2O4S2/c1-11(2)10-25-13-8-12(20(22)23)9-14-15(13)16(19-6-4-5-7-19)17(26-14)18(21)24-3/h4-9,11H,10H2,1-3H3

InChI Key

IRMAWXYCCJBUPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC(=CC2=C1C(=C(S2)C(=O)OC)N3C=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.